N-hexyl-4-methoxybenzamide

Description

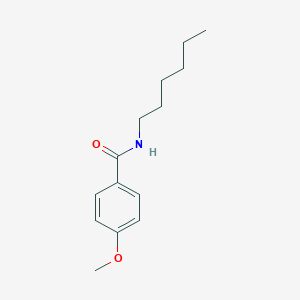

Structure

3D Structure

Properties

IUPAC Name |

N-hexyl-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-3-4-5-6-11-15-14(16)12-7-9-13(17-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIINXNUWICTDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Hexyl-4-methoxybenzamide: A Comprehensive Technical Guide to its Physical Properties for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of N-hexyl-4-methoxybenzamide, a compound of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of data points to offer field-proven insights into the causality behind experimental choices and the implications of these properties in a drug development context.

Introduction: The Significance of N-Hexyl-4-methoxybenzamide in Medicinal Chemistry

N-hexyl-4-methoxybenzamide (CAS No. 330467-48-6) is a derivative of 4-methoxybenzamide, featuring a hexyl group attached to the amide nitrogen.[1] This structural modification significantly influences its physicochemical properties and, consequently, its biological activity. The presence of the N-hexyl chain enhances the lipophilicity of the molecule, a critical factor for cell membrane permeability and overall bioactivity.[1]

This class of compounds has garnered attention for its potential as histone deacetylase (HDAC) inhibitors, which are a promising class of therapeutics for various cancers.[1] Furthermore, derivatives of 4-methoxybenzamide have been explored for their antimicrobial properties.[1] Understanding the fundamental physical properties of N-hexyl-4-methoxybenzamide is therefore paramount for its synthesis, purification, formulation, and the interpretation of its biological activity.

Molecular and Spectroscopic Properties

A foundational understanding of a compound begins with its molecular identity and its interaction with electromagnetic radiation, which provides a unique spectroscopic fingerprint.

Molecular Identity

A summary of the key molecular identifiers for N-hexyl-4-methoxybenzamide is presented in the table below.

| Property | Value | Source |

| Chemical Name | N-hexyl-4-methoxybenzamide | IUPAC |

| CAS Number | 330467-48-6 | |

| Molecular Formula | C₁₄H₂₁NO₂ | |

| Molecular Weight | 235.32 g/mol | |

| InChI Key | QIINXNUWICTDPH-UHFFFAOYSA-N |

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of N-hexyl-4-methoxybenzamide.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The reported chemical shifts for N-hexyl-4-methoxybenzamide are detailed below.

| Chemical Shift (ppm) | Assignment |

| 167.1 | C=O (Amide Carbonyl) |

| 162.1 | Aromatic C-OCH₃ |

| 128.7 | Aromatic CH |

| 127.3 | Aromatic C (quaternary) |

| 113.7 | Aromatic CH |

| 55.5 | OCH₃ |

| 40.2 | NH-CH₂ |

| 31.6 | CH₂ |

| 29.8 | CH₂ |

| 26.8 | CH₂ |

| 22.7 | CH₂ |

| 14.1 | CH₃ |

Source:

HRMS is a powerful technique for confirming the elemental composition of a molecule with high precision.

-

Calculated Monoisotopic Mass ([M+H]⁺): 236.1645 Da[1]

-

Experimental Monoisotopic Mass ([M+H]⁺): 236.1648 Da[1]

The excellent agreement between the calculated and experimental mass confirms the molecular formula C₁₄H₂₁NO₂.[1]

Core Physical Properties: Experimental Data and Predictive Insights

While some spectroscopic data for N-hexyl-4-methoxybenzamide is available, specific experimental data for its core physical properties such as melting point, boiling point, and density are not readily found in publicly accessible databases as of early 2026. This is not uncommon for a research chemical. In such cases, a combination of data from related compounds and predictive methods becomes essential.

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. For the related compound, 4-methoxybenzamide (without the N-hexyl group), the melting point is reported to be in the range of 164-167 °C . The introduction of the flexible N-hexyl chain in N-hexyl-4-methoxybenzamide is expected to disrupt the crystal lattice packing compared to the unsubstituted amide. This disruption of intermolecular forces, particularly hydrogen bonding, would likely lead to a lower melting point for N-hexyl-4-methoxybenzamide. A precise experimental determination is necessary for confirmation.

Boiling Point

The boiling point of a compound is dependent on the strength of its intermolecular forces. For 4-methoxybenzamide , the boiling point is reported as 295.8 °C at 760 mmHg . The addition of the hexyl group increases the molecular weight and the surface area of N-hexyl-4-methoxybenzamide, leading to stronger van der Waals forces. Therefore, it is anticipated that the boiling point of N-hexyl-4-methoxybenzamide will be significantly higher than that of 4-methoxybenzamide.

Solubility

Solubility is a critical parameter in drug development, influencing everything from in vitro assays to formulation. The "like dissolves like" principle is a useful guide.

-

Apolar Solvents: The presence of the hexyl chain and the aromatic ring suggests that N-hexyl-4-methoxybenzamide will be soluble in nonpolar organic solvents such as toluene and cyclohexane.

-

Polar Aprotic Solvents: It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for storing and testing drug candidates.

-

Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is likely to be moderate.

-

Aqueous Solubility: Due to the significant hydrophobic character imparted by the hexyl group and the benzene ring, the aqueous solubility of N-hexyl-4-methoxybenzamide is expected to be very low .

Density

The density of 4-methoxybenzamide is reported as 1.143 g/cm³ . The addition of the less dense alkyl chain in N-hexyl-4-methoxybenzamide might lead to a slightly lower density for the N-hexyl derivative in its solid state, although this would also be influenced by the crystal packing.

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections outline the methodologies for determining the key physical properties of N-hexyl-4-methoxybenzamide.

Workflow for Physical Property Characterization

Caption: Workflow for the comprehensive physical characterization of N-hexyl-4-methoxybenzamide.

Melting Point Determination Protocol

Objective: To determine the melting point range of a solid sample of N-hexyl-4-methoxybenzamide.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of N-hexyl-4-methoxybenzamide is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Causality: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the molecular structure, confirming the presence and connectivity of the different functional groups.

Solubility Determination Protocol

Objective: To qualitatively and quantitatively assess the solubility of N-hexyl-4-methoxybenzamide in various solvents.

Methodology:

-

Qualitative Assessment: A small, known amount of the compound (e.g., 10 mg) is added to a test tube containing a known volume of solvent (e.g., 1 mL). The mixture is agitated, and the solubility is observed at room temperature.

-

Quantitative Assessment (e.g., Shake-Flask Method):

-

An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Causality: Understanding the solubility profile is critical for designing appropriate solvents for synthesis, purification, and for developing formulations for biological testing.

Biological Context and Structure-Activity Relationship (SAR)

The physical properties of N-hexyl-4-methoxybenzamide are intrinsically linked to its biological activity.

Role as a Histone Deacetylase (HDAC) Inhibitor

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in several cancers. Benzamide derivatives are a known class of HDAC inhibitors. The general structure of a benzamide HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that coordinates with the zinc ion in the active site.

Caption: Proposed interaction of N-hexyl-4-methoxybenzamide with an HDAC enzyme.

The N-hexyl group in N-hexyl-4-methoxybenzamide likely acts as part of the linker and cap group, influencing the compound's binding affinity and selectivity for different HDAC isoforms. Its lipophilicity can also enhance its ability to cross cell membranes and reach its intracellular target.

Antimicrobial Activity

The antimicrobial properties of N-alkyl-4-methoxybenzamides are also of interest. The mechanism of action for similar antimicrobial amides can involve disruption of the microbial cell membrane or interaction with intracellular targets such as DNA. The lipophilic hexyl chain would facilitate insertion into the lipid bilayer of bacterial cell membranes, potentially leading to membrane destabilization and cell death.

Conclusion

N-hexyl-4-methoxybenzamide is a molecule with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. While a complete experimental dataset for all its physical properties is not yet publicly available, this guide provides a comprehensive overview of its known molecular and spectroscopic characteristics, along with predictive insights into its core physical properties. The provided experimental protocols offer a framework for the rigorous characterization of this and similar compounds. A thorough understanding of these physical properties is indispensable for any researcher or drug development professional working with N-hexyl-4-methoxybenzamide, as it lays the foundation for rational drug design, formulation development, and the interpretation of its biological effects.

References

Sources

Strategic Approach to Synthesis: The Schotten-Baumann Reaction

An In-depth Technical Guide to the Synthesis of N-hexyl-4-methoxybenzamide

This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-hexyl-4-methoxybenzamide, a compound of interest in medicinal chemistry and pharmacological research. As a fatty acid amide derivative, it serves as a valuable intermediate for developing novel bioactive molecules, including potential antimicrobial and anticancer agents.[1] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can execute the synthesis with a deep understanding of the process, leading to robust and reproducible outcomes.

The synthesis of N-hexyl-4-methoxybenzamide is fundamentally an amidation reaction. Our chosen strategy employs the classic Schotten-Baumann reaction , a reliable and widely-used method for synthesizing amides from amines and acyl chlorides.[2][3] This approach was first described in 1883 by Carl Schotten and Eugen Baumann and remains a cornerstone of organic synthesis due to its efficiency and broad applicability.[2][3]

The core of this strategy is the nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of hexylamine attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride.[1] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product.[1] Often, a two-phase system (e.g., an organic solvent and water) is used, where the base in the aqueous phase neutralizes the generated acid, while the reactants and the final product remain in the organic layer.[2][3]

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The amide bond in N-hexyl-4-methoxybenzamide is the key disconnection point, leading back to a carboxylic acid derivative and an amine.

Caption: Retrosynthetic disconnection of the target amide bond.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis will be confirmed through the rigorous characterization methods detailed in Section 4.

Materials and Reagents

Quantitative data for the required reagents are summarized below. It is imperative to use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere where specified.

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Properties |

| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.60 | 5.12 g (4.06 mL) | 30.0 | Moisture sensitive, corrosive.[4][5] |

| n-Hexylamine | C₆H₁₅N | 101.19 | 3.04 g (4.15 mL) | 30.0 | Flammable, corrosive. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous solvent. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.80 g | 45.0 | For 10% aqueous solution. |

| Deionized Water | H₂O | 18.02 | ~200 mL | - | For workup. |

| Brine (sat. NaCl) | NaCl(aq) | - | 50 mL | - | For workup. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |

Step-by-Step Synthesis Workflow

The following procedure should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.

Caption: The nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The nitrogen atom of n-hexylamine, with its lone pair of electrons, attacks the electron-deficient carbonyl carbon of 4-methoxybenzoyl chloride.

-

Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Collapse of Intermediate: The intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond.

-

Elimination of Leaving Group: Concurrently, the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is deprotonated by the base (NaOH) present in the reaction mixture, yielding the final N-hexyl-4-methoxybenzamide and neutralizing the generated HCl.

Product Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₁₄H₂₁NO₂

-

Molar Mass: 235.32 g/mol

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for N-hexyl-4-methoxybenzamide.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons (ortho to C=O) | δ ~7.7 ppm (d, 2H) | Deshielded by the electron-withdrawing amide group. |

| Aromatic Protons (ortho to OMe) | δ ~6.9 ppm (d, 2H) | Shielded by the electron-donating methoxy group. | |

| N-H Proton | δ ~6.0-6.5 ppm (broad s, 1H) | Amide proton, position can vary with concentration and solvent. | |

| Methoxy Protons (-OCH₃) | δ ~3.8 ppm (s, 3H) | Singlet for the methoxy group. | |

| Methylene Protons (-NH-CH₂ -) | δ ~3.4 ppm (t, 2H) | Adjacent to the electron-withdrawing nitrogen atom. | |

| Methylene Protons (-CH₂-) | δ ~1.3-1.6 ppm (m, 8H) | Aliphatic protons of the hexyl chain. | |

| Terminal Methyl Protons (-CH₃) | δ ~0.9 ppm (t, 3H) | Terminal methyl group of the hexyl chain. | |

| IR Spec. | N-H Stretch | 3370–3170 cm⁻¹ (sharp, medium) | Characteristic for a secondary amide N-H bond. [6] |

| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | Aromatic C-H bonds. | |

| C-H Stretch (Aliphatic) | ~2950-2850 cm⁻¹ | Aliphatic C-H bonds from the hexyl chain. | |

| C=O Stretch (Amide I Band) | ~1640 cm⁻¹ (strong) | The carbonyl stretch is a very strong and characteristic amide band. [6][7][8] | |

| N-H Bend (Amide II Band) | ~1550 cm⁻¹ (strong) | Coupled C-N stretching and N-H bending. [9] | |

| C-O Stretch (Aryl Ether) | ~1250 cm⁻¹ & ~1030 cm⁻¹ | Asymmetric and symmetric stretching of the Ar-O-CH₃ group. |

Note: NMR shifts are referenced to TMS in CDCl₃. IR frequencies are for a solid-state sample (e.g., KBr pellet).

Safety, Handling, and Storage

5.1. Reagent Hazards:

-

4-Methoxybenzoyl chloride: Highly corrosive and moisture-sensitive. [4]It reacts exothermically with water and moisture to produce corrosive HCl gas. [5]It is incompatible with bases, strong oxidizing agents, and alcohols. [4][5]All handling must be done in a fume hood with appropriate PPE. Store in a cool, dry place under an inert atmosphere.

-

n-Hexylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

5.2. Procedural Safety:

-

The reaction is exothermic, especially during the addition of the acyl chloride. Maintain cooling to prevent overheating.

-

Work in a well-ventilated fume hood to avoid inhaling vapors from DCM and the reagents. [10]* Take measures to prevent the buildup of electrostatic charge. [11] 5.3. Product Handling:

-

While N-hexyl-4-methoxybenzamide itself is not extensively characterized for toxicity, related benzamides can cause skin and eye irritation. [12]Handle with standard laboratory precautions.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive 4-methoxybenzoyl chloride due to hydrolysis. | Use a fresh bottle of the reagent or purify it before use. Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions. |

| Insufficient base or reaction time. | Ensure the correct stoichiometry of NaOH is used. Monitor the reaction by TLC to confirm completion before workup. | |

| Impure Product | Incomplete reaction. | Increase reaction time or gently warm the reaction mixture after the initial addition. |

| Inefficient workup. | Ensure all washing steps are performed thoroughly to remove unreacted starting materials and byproducts. | |

| Difficulty with recrystallization. | Test multiple solvent systems on a small scale to find the optimal conditions for crystallization. If recrystallization fails, purification by column chromatography may be necessary. [13] |

References

-

Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]

-

An Improved Process For Preparing 4 N Hexylresorcinol And 4 N. QuickCompany. [Link]

-

Amines. NCERT. [Link]

-

N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

-

Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]

-

N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]

-

4-Methoxybenzamide. PubChem - NIH. [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

- US4318866A - Chlorination of 4-methoxybenzoyl chloride.

-

Introduction to IR Spectroscopy - Amides. YouTube. [Link]

-

1 H NMR analysis of N-(4-methoxybenzyl)oleamide (Compound 7). ResearchGate. [Link]

-

Schotten–Baumann reaction. Wikipedia. [Link]

-

10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

-

Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. PubMed. [Link]

- US4440953A - Purification of N-substituted aminobenzaldehydes.

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

-

Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry. YouTube. [Link]

-

Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]

- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

Sources

- 1. N-Hexyl-4-methoxybenzamide [benchchem.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. 4-Methoxybenzoyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

A Technical Guide to N-hexyl-4-methoxybenzamide: Nomenclature, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of N-hexyl-4-methoxybenzamide, a molecule of interest within medicinal chemistry. The guide elucidates its formal IUPAC nomenclature, details its physicochemical properties, presents a validated synthetic pathway with mechanistic insights, and outlines modern analytical techniques for its structural confirmation. The discussion is grounded in the broader context of N-substituted benzamides, a class of compounds recognized for a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents. This whitepaper serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzamide derivatives in drug discovery and development.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents. Its unique combination of rigidity, hydrogen bonding capabilities, and metabolic stability makes it an ideal building block for designing molecules that interact with a diverse array of biological targets. N-substituted benzamides, in particular, have demonstrated a broad range of pharmacological activities.[1] Research has shown their potential in oncology as histone deacetylase (HDAC) inhibitors, in neuropsychiatry through modulation of dopamine and serotonin receptors, and in infectious diseases by targeting critical microbial enzymes.[1][2]

N-hexyl-4-methoxybenzamide serves as a representative example of this versatile class. The incorporation of a hexyl chain enhances lipophilicity, a key parameter influencing cell membrane permeability and overall bioavailability, while the 4-methoxy group can modulate electronic properties and metabolic stability.[3] Understanding the precise chemical identity, properties, and synthesis of this molecule is fundamental for its application as a research tool, an intermediate, or a potential therapeutic candidate.

Chemical Identity and IUPAC Nomenclature

The formal name of a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous and systematic description of its molecular structure.

The IUPAC name for the compound is N-hexyl-4-methoxybenzamide .[3]

This name is deconstructed as follows:

-

Benzamide : This is the parent or principal functional group, consisting of a benzene ring attached to an amide group (-CONH₂).

-

4-methoxy : This indicates a methoxy group (-OCH₃) is attached to the fourth carbon atom of the benzene ring, relative to the point of attachment of the amide group.

-

N-hexyl : This specifies that a hexyl group (-CH₂(CH₂)₄CH₃) is substituted on the nitrogen atom of the amide group.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in experimental and developmental settings. The properties of N-hexyl-4-methoxybenzamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂ | [3] |

| Molecular Weight | 235.32 g/mol | PubChem |

| Monoisotopic Mass | 235.15723 g/mol | [3] |

| Calculated [M+H]⁺ | 236.1645 Da | [3] |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Note: Properties are sourced from the PubChem database (CID 13809072) unless otherwise cited. XLogP3 is a computed measure of hydrophobicity.

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing N-hexyl-4-methoxybenzamide is through the acylation of hexylamine with 4-methoxybenzoyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[4][5]

Reaction Principle and Causality

The core of the synthesis is the reaction between a nucleophilic amine (hexylamine) and an electrophilic acyl chloride (4-methoxybenzoyl chloride).

-

Choice of Acylating Agent : 4-methoxybenzoyl chloride is used instead of its corresponding carboxylic acid because the chloride is a superior leaving group. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and allowing the reaction to proceed under mild conditions.

-

Role of the Base : The reaction generates hydrochloric acid (HCl) as a byproduct.[5] A base, such as triethylamine or aqueous sodium hydroxide, is essential to neutralize this acid.[4][6] This prevents the protonation of the unreacted hexylamine, which would render it non-nucleophilic and halt the reaction.[6] The base drives the reaction equilibrium towards the formation of the amide product.[6]

-

Solvent Selection : An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis of N-hexyl-4-methoxybenzamide.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be conducted prior to any experimental work.

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve hexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Acylation : In a separate flask, dissolve 4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction : Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.[7]

-

Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification : The resulting crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield N-hexyl-4-methoxybenzamide as a pure solid.

Structural Validation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods provides a self-validating system.

-

Infrared (IR) Spectroscopy : The IR spectrum serves as a fingerprint for the functional groups present. Key characteristic absorption bands for N-hexyl-4-methoxybenzamide include a strong C=O amide stretch, typically observed in the range of 1640–1680 cm⁻¹, and an N-H stretch around 3300 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

-

¹H NMR : The spectrum will show distinct signals for the aromatic protons (two doublets characteristic of a 1,4-disubstituted ring), a singlet for the methoxy (-OCH₃) protons, a triplet for the amide N-H proton, and a series of multiplets corresponding to the hexyl chain protons.

-

¹³C NMR : Will display unique signals for the carbonyl carbon, the aromatic carbons (including the methoxy-substituted and amide-substituted carbons), the methoxy carbon, and the six distinct carbons of the hexyl chain.

-

-

High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the exact molecular weight and confirm the elemental composition. For N-hexyl-4-methoxybenzamide (C₁₄H₂₁NO₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 236.1645 Da. Experimental data showing a value in excellent agreement with this calculation verifies the molecular formula.[3]

Potential Applications and Biological Context

While specific biological data for N-hexyl-4-methoxybenzamide is limited in publicly accessible literature, its structural motifs are present in molecules of significant pharmacological interest.

-

Anticancer Activity : Structurally related 4-methoxybenzamide compounds are investigated as histone deacetylase (HDAC) inhibitors, a class of therapeutics with antitumor properties.[2][3]

-

Antimicrobial Properties : Amide derivatives containing methoxy substituents are frequently explored for their antimicrobial and antifungal activities.[3][8]

-

Pesticidal Research : Benzamide derivatives have been successfully developed as commercial pesticides, with research showing activity against various fungi and insect larvae.[9]

The combination of the benzamide core, the methoxy group, and the lipophilic hexyl chain makes N-hexyl-4-methoxybenzamide a valuable compound for screening in various biological assays and as a scaffold for further chemical modification in drug discovery programs.[3]

Conclusion

N-hexyl-4-methoxybenzamide is a well-defined chemical entity with the systematic IUPAC name reflecting its N-substituted, para-methoxy-benzamide structure. Its synthesis is reliably achieved through the Schotten-Baumann reaction, a robust and scalable method. Comprehensive characterization using modern spectroscopic techniques provides unambiguous structural confirmation. As a member of the pharmacologically significant N-substituted benzamide class, this compound holds potential as a valuable tool for researchers in medicinal chemistry, chemical biology, and drug development, serving as a building block for more complex molecules or as a candidate for biological screening campaigns.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76959, 4-Methoxybenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81897, N-ethyl-4-methoxybenzamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

-

Wang, X., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2789. Retrieved from [Link]

-

Research Square. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide, 4-methoxy-N-butyl-N-hexyl-. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biology Interface, 14(1), 1-12. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Hexyl-4-methoxybenzamide [benchchem.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. byjus.com [byjus.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

N-Hexyl-4-Methoxybenzamide: Mechanism of Action & Technical Guide

[1]

Executive Summary

N-hexyl-4-methoxybenzamide (CAS: 330467-48-6) is a lipophilic fatty acid amide derivative belonging to the class of N-alkylbenzamides .[1][2][3][4][5][6] Structurally analogous to capsaicinoids, its primary pharmacological utility lies in the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and its potential as a scaffold for Histone Deacetylase (HDAC) inhibitors.[1][7] Unlike classic vanilloids, the absence of a 4-hydroxyl group on the aromatic ring alters its binding kinetics, reducing pungency while retaining modulatory capacity.[7] This guide details its molecular mechanism, structure-activity relationships (SAR), and validated experimental protocols for synthesis and bioassay.[1][7]

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the physicochemical behavior of N-hexyl-4-methoxybenzamide is a prerequisite for elucidating its mechanism.[1] The molecule combines a polar amide linker with a lipophilic hexyl tail and an electron-rich anisyl head group.[1]

Table 1: Physicochemical Properties

| Property | Value | Relevance to Mechanism |

| CAS Number | 330467-48-6 | Unique Identifier |

| Molecular Formula | C₁₄H₂₁NO₂ | Lipophilic Amide Scaffold |

| Molecular Weight | 235.32 g/mol | Small Molecule (High Permeability) |

| LogP (Predicted) | ~3.5 - 4.0 | High membrane permeability; blood-brain barrier penetration potential |

| H-Bond Donors/Acceptors | 1 / 3 | Critical for interaction with TRP channel residues (e.g., Thr550) |

| Topological Polar Surface Area | 38.3 Ų | Facilitates passive diffusion across the stratum corneum |

Part 2: Mechanism of Action[7][8]

Primary Mechanism: TRPV1 Channel Modulation

The core mechanism of N-hexyl-4-methoxybenzamide involves the allosteric modulation of the TRPV1 cation channel, a key integrator of noxious stimuli (heat, pH, vanilloids) in peripheral nociceptors.[7]

-

Binding Site: The compound targets the vanilloid binding pocket located in the transmembrane region (S3-S4 linker) of the TRPV1 subunit.[7]

-

Molecular Interaction:

-

Head Group: The 4-methoxybenzoyl moiety engages in

- -

Linker: The amide bond forms hydrogen bonds with Thr550 , stabilizing the ligand-receptor complex.

-

Tail: The hexyl chain inserts into the hydrophobic cleft formed by Met547 and Leu515 , anchoring the molecule and inducing conformational changes in the S6 gate.[7]

-

-

Functional Outcome: Depending on concentration and specific cellular context, N-alkylbenzamides act as partial agonists or desensitizing agents .[1][7] The activation leads to Ca²⁺ influx, followed by rapid channel desensitization, providing an analgesic effect without the intense pungency of capsaicin.[7]

Secondary Mechanism: Histone Deacetylase (HDAC) Inhibition

Research into 4-methoxybenzamide derivatives suggests potential activity against zinc-dependent HDACs.[1][7]

-

Zinc Chelation: The amide carbonyl oxygen can weakly coordinate with the Zn²⁺ ion in the catalytic active site of HDACs.[7]

-

Surface Recognition: The hexyl chain acts as a "cap" group, interacting with the rim of the catalytic tunnel, while the benzamide moiety mimics the substrate.[7] This mechanism is explored in anticancer research for inducing cell cycle arrest and apoptosis.[1]

Antimicrobial & Membrane Permeation[1][7]

-

Membrane Disruption: The amphiphilic nature of the molecule allows it to intercalate into bacterial cell membranes, increasing fluidity and disrupting the proton motive force (PMF).[7]

-

DNA Binding: Studies on analogous benzamides indicate potential minor groove binding to ctDNA, interfering with replication in microbial pathogens.[7]

Part 3: Visualization of Signaling Pathways[7]

The following diagram illustrates the dual-pathway mechanism involving TRPV1 modulation and potential HDAC interaction.

Caption: Dual mechanistic pathway showing primary TRPV1 modulation leading to desensitization and secondary HDAC inhibition effects.[1][7]

Part 4: Experimental Protocols

Synthesis of N-Hexyl-4-Methoxybenzamide

This protocol utilizes a nucleophilic acyl substitution, the standard method for generating high-purity benzamides.[1]

Reagents:

Step-by-Step Workflow:

-

Preparation: Dissolve hexylamine (1.1 eq) and Et₃N (1.5 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) at 0°C.

-

Addition: Dropwise add 4-methoxybenzoyl chloride (1.0 eq) dissolved in DCM to the amine solution over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][7]

-

Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.[1][7]

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/water or purify via silica gel column chromatography.[1]

-

Validation: Confirm structure via ¹H NMR (CDCl₃): Look for amide NH (broad singlet ~6.0-6.5 ppm), OMe singlet (~3.8 ppm), and hexyl chain multiplets.[1][7]

TRPV1 Calcium Flux Assay

To validate the biological activity of the synthesized compound.[7]

Materials:

-

HEK293 cells stably expressing human TRPV1.[1]

Protocol:

-

Loading: Incubate HEK293-TRPV1 cells with 4 µM Fluo-4 AM for 45 minutes at 37°C in Calcium Assay Buffer.

-

Baseline: Measure baseline fluorescence (Ex/Em 494/516 nm) for 30 seconds.

-

Treatment: Inject N-hexyl-4-methoxybenzamide (concentration range 0.1 µM – 100 µM).[1]

-

Measurement: Monitor fluorescence increase for 120 seconds.

-

Analysis: Calculate

. Plot dose-response curve to determine EC₅₀.

Part 5: References

-

National Center for Biotechnology Information (NIH). (2025).[1][7] PubChem Compound Summary for CID 76959, 4-Methoxybenzamide. Retrieved from [Link][1][7]

-

American Chemical Society (ACS). (2012).[1][7] Aminocarbonylations Employing Mo(CO)6 and a Bridged Two-Vial System. Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2022).[1][4][7][10] Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. Chemical Science. Retrieved from [Link]

Sources

- 1. 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | C25H28N6O7S3 | CID 444006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 31078-36-1|N-(4-Hydroxy-3-methoxybenzyl)decanamide|BLD Pharm [bldpharm.com]

- 3. 2444-46-4|N-(4-Hydroxy-3-methoxybenzyl)nonanamide|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CAS:609781-30-8, 4-哌啶-4-氧基苯甲酰胺-毕得医药 [bidepharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

N-Hexyl-4-methoxybenzamide: A Technical Guide for its Application as a Molecular Probe in Epigenetic Regulation

Introduction: Unveiling the Potential of N-Hexyl-4-methoxybenzamide in Cellular Investigation

In the landscape of chemical biology and drug discovery, the identification and characterization of novel molecular probes are paramount to advancing our understanding of complex biological systems. N-Hexyl-4-methoxybenzamide, a fatty acid amide derivative, has emerged as a compound of significant interest within the scientific community.[1] Its structural architecture, featuring a 4-methoxybenzamide core and a hexyl chain, positions it as a compelling candidate for probing specific cellular pathways. While its direct biological targets are still under active investigation, its close resemblance to known bioactive molecules, particularly Histone Deacetylase (HDAC) inhibitors, suggests a primary role in the modulation of epigenetic mechanisms.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-hexyl-4-methoxybenzamide, focusing on its application as a molecular probe for investigating epigenetic regulation. We will delve into its presumptive mechanism of action as a putative HDAC inhibitor, provide detailed experimental protocols for its characterization, and discuss its potential as a tool to elucidate the intricate processes governed by histone acetylation. Furthermore, we will briefly explore its potential as an antimicrobial agent, another promising avenue of research for this versatile molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-hexyl-4-methoxybenzamide is fundamental to its effective application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂ | [1] |

| IUPAC Name | N-hexyl-4-methoxybenzamide | [1] |

| CAS Number | 330467-27-1 | [1] |

| Monoisotopic Mass ([M+H]⁺) | Calculated: 236.1645 Da | [1] |

The presence of the hexyl chain imparts significant lipophilicity to the molecule, which is a critical factor for its ability to traverse cellular membranes and interact with intracellular targets.[1] The amide linkage is capable of forming hydrogen bonds, while the methoxy group can participate in hydrophobic interactions, both of which are key features for binding to biological macromolecules like enzymes.[1]

Primary Application: Probing Histone Deacetylase Activity

The most compelling application of N-hexyl-4-methoxybenzamide as a molecular probe lies in the field of epigenetics, specifically as a putative inhibitor of Histone Deacetylases (HDACs). Structurally related 4-methoxybenzamide compounds have demonstrated relevance in the development of HDAC inhibitors, which are a class of therapeutics with significant antitumor properties.[1]

The Rationale: Why HDACs?

HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in gene silencing. The aberrant activity of HDACs is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2] Small molecule inhibitors of HDACs can prevent this deacetylation, leading to hyperacetylation of histones, a more open chromatin structure, and the re-expression of silenced genes, such as tumor suppressors.

The benzamide moiety present in N-hexyl-4-methoxybenzamide is a common feature in a class of HDAC inhibitors that are known to chelate the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

Proposed Mechanism of Action: HDAC Inhibition

The proposed mechanism of action for N-hexyl-4-methoxybenzamide as an HDAC inhibitor is based on the established pharmacology of benzamide-containing HDAC inhibitors. The core of this interaction is the chelation of the zinc ion within the catalytic pocket of the HDAC enzyme.

Caption: Proposed mechanism of HDAC inhibition.

The benzamide group of N-hexyl-4-methoxybenzamide is hypothesized to interact with the zinc ion in the HDAC active site, preventing the binding and deacetylation of the acetylated histone substrate. The hexyl chain likely occupies a hydrophobic pocket within the enzyme, contributing to the binding affinity and potentially influencing isoform selectivity.

Experimental Protocols for Characterization

To validate the use of N-hexyl-4-methoxybenzamide as an HDAC probe, a series of well-defined experiments are necessary. These protocols are designed to be self-validating, with appropriate controls to ensure data integrity.

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of N-hexyl-4-methoxybenzamide against a panel of recombinant human HDAC isoforms.

Objective: To determine the IC₅₀ value of N-hexyl-4-methoxybenzamide for specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3/NCoR2, HDAC6, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC Substrate)

-

HDAC Assay Buffer

-

Developer solution (containing Trichostatin A and a trypsin-like protease)

-

N-hexyl-4-methoxybenzamide (dissolved in DMSO)

-

Positive control HDAC inhibitor (e.g., Trichostatin A, SAHA)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of N-hexyl-4-methoxybenzamide in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired concentration in cold HDAC Assay Buffer.

-

Assay Reaction:

-

Add 25 µL of the diluted compound or control to the wells of the microplate.

-

Add 25 µL of the diluted enzyme solution to each well.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.

-

Incubate for 60 minutes at 37°C.

-

-

Signal Development: Stop the reaction by adding 50 µL of the Developer solution.

-

Fluorescence Measurement: Incubate for 15 minutes at room temperature and measure the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation System:

-

Negative Control: Wells containing enzyme, substrate, and assay buffer with DMSO (no inhibitor).

-

Positive Control: Wells containing a known HDAC inhibitor at a concentration that gives maximal inhibition.

-

Blank: Wells containing assay buffer and substrate but no enzyme.

Caption: In Vitro HDAC Inhibition Assay Workflow.

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

This protocol assesses the ability of N-hexyl-4-methoxybenzamide to induce histone hyperacetylation in a cellular context, providing evidence of target engagement.

Objective: To determine if N-hexyl-4-methoxybenzamide increases the levels of acetylated histones in cultured cells.

Materials:

-

Human cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

N-hexyl-4-methoxybenzamide (dissolved in DMSO)

-

Positive control HDAC inhibitor (e.g., Trichostatin A)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of N-hexyl-4-methoxybenzamide or controls for a defined period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Self-Validation System:

-

Vehicle Control: Cells treated with DMSO alone.

-

Positive Control: Cells treated with a known HDAC inhibitor.

-

Loading Control: Probing for a housekeeping protein (e.g., total Histone H3 or GAPDH) to ensure equal protein loading.

Secondary Application: A Probe for Antimicrobial Research

Fatty acid amides, the class to which N-hexyl-4-methoxybenzamide belongs, have been explored for their antimicrobial properties.[1] Studies on analogous compounds suggest that a potential mode of action involves interaction with microbial DNA.[1]

Proposed Mechanism: DNA Interaction

The lipophilic hexyl chain of N-hexyl-4-methoxybenzamide may facilitate its passage through the bacterial cell wall and membrane.[1] Once inside the cell, the planar aromatic ring and the amide group could potentially interact with the DNA double helix, either through intercalation between base pairs or by binding to the minor groove. This interaction could disrupt DNA replication and transcription, leading to bacterial cell death.

Sources

N-hexyl-4-methoxybenzamide structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of N-hexyl-4-methoxybenzamide

Abstract

N-hexyl-4-methoxybenzamide is a chemical scaffold of significant interest in medicinal chemistry, belonging to the broader class of fatty acid amide derivatives.[1] These molecules have garnered attention for a wide spectrum of biological activities, including potential antitumor, antimicrobial, and enzyme-inhibitory properties.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for N-hexyl-4-methoxybenzamide, offering a framework for researchers and drug development professionals to design and synthesize novel analogs with enhanced potency and selectivity. We will dissect the core scaffold, explore the causal impact of chemical modifications on biological outcomes, and provide detailed, field-proven experimental protocols for synthesis and evaluation.

Introduction: The N-hexyl-4-methoxybenzamide Scaffold

N-acyl amides, the class to which N-hexyl-4-methoxybenzamide belongs, are defined by an acyl group linked to an amine via an amide bond.[2] This structural motif is prevalent in numerous biologically active molecules.[2] The parent compound, N-hexyl-4-methoxybenzamide, serves as a valuable starting point for chemical exploration due to the distinct and tunable properties of its three core components: the N-hexyl chain, the central amide linker, and the 4-methoxybenzoyl headgroup.

Research into structurally similar compounds has highlighted several potential therapeutic avenues. For instance, 4-methoxybenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors for anticancer applications, while others have shown promise as antimicrobial agents.[1] The systematic exploration of this scaffold's SAR is therefore crucial for optimizing lead compounds toward specific biological targets.

Core Scaffold Analysis and Key Pharmacophoric Regions

To rationally design novel analogs, we must first understand the contribution of each component of the N-hexyl-4-methoxybenzamide structure. The molecule can be deconstructed into three primary regions for modification, each influencing the compound's overall physicochemical and pharmacological profile.

Caption: Key pharmacophoric regions of N-hexyl-4-methoxybenzamide.

-

Region A (N-Alkyl Chain): The N-hexyl group is a primary determinant of the molecule's lipophilicity.[1] This property governs membrane permeability, solubility, and the potential for hydrophobic interactions within a target's binding pocket.

-

Region B (Benzoyl Moiety): The 4-methoxy-substituted phenyl ring dictates the electronic properties of the molecule and provides key interaction points, such as hydrogen bond acceptance at the methoxy oxygen and potential π-π stacking.

-

Region C (Amide Linker): The central amide bond is a rigid, planar unit that acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Its stability and geometry are critical for maintaining the correct orientation of the flanking regions.

Structure-Activity Relationship (SAR) Deep Dive

Region A: The Influence of the N-Alkyl Chain

The N-hexyl chain plays a critical role in modulating biological activity, primarily by influencing lipophilicity.[1] This directly impacts the compound's ability to cross biological membranes and engage with intracellular targets.

-

Chain Length: A direct correlation often exists between N-alkyl chain length and biological potency. For instance, in studies of Fatty Acid Amide Hydrolase (FAAH) inhibitors, extending the N-alkyl chain from butyl to hexyl or even dodecyl enhanced inhibitory activity, suggesting that a larger, more lipophilic chain facilitates stronger hydrophobic interactions within the enzyme's binding pocket.[1] Conversely, chains that are too long may decrease aqueous solubility to prohibitive levels or fail to fit within a constrained binding site. The optimal length is therefore target-dependent. Manipulating alkyl chain length is a common strategy to fine-tune the properties of organic materials.[3][4]

-

Branching and Cyclization: Introducing branching (e.g., an isohexyl group) or cyclization (e.g., a cyclohexyl group) can have profound effects. These modifications increase steric bulk, which can either improve binding by filling a specific pocket or decrease activity by causing a steric clash.[5] Furthermore, conformational restriction imposed by cyclic structures can lock the molecule into a more or less favorable binding conformation.

-

Unsaturation and Polar Termini: Introducing double or triple bonds into the alkyl chain can alter its geometry and electronic properties. Adding a polar functional group at the terminus of the chain (e.g., a hydroxyl or carboxyl group) can drastically increase hydrophilicity, which may be desirable for improving solubility or targeting extracellular domains.

Table 1: Hypothetical SAR Data for N-Alkyl Chain Modifications (Based on principles from cited literature)

| Compound ID | N-Alkyl Chain Modification | Lipophilicity (LogP) | Target Inhibition IC₅₀ (µM) | Rationale for Change |

| Parent | n-Hexyl | 4.2 | 5.0 | Baseline compound. |

| 1a | n-Butyl | 3.1 | 15.2 | Reduced hydrophobic interaction. |

| 1b | n-Octyl | 5.3 | 1.8 | Enhanced hydrophobic interaction. |

| 1c | n-Dodecyl | 7.5 | 3.5 | Potential solubility issues or poor fit. |

| 1d | Cyclohexyl | 3.9 | 8.9 | Increased steric bulk and rigidity. |

| 1e | 6-hydroxyhexyl | 2.5 | >50 | Increased polarity reduces membrane crossing. |

Region B: Probing the Benzoyl Moiety

The substituted aromatic ring is a key recognition element. The 4-methoxy group is particularly important, acting as an electron-donating group and a potential hydrogen bond acceptor.[6][7]

-

Position of the Methoxy Group: Moving the methoxy group from the para to the meta or ortho position alters the molecule's electronic distribution and dipole moment. This can change the optimal geometry for binding. In many systems, the para position is optimal for extending into a specific sub-pocket of the target protein.

-

Replacement of the Methoxy Group: Replacing the -OCH₃ group with other substituents is a classic medicinal chemistry strategy to probe electronic and steric requirements.

-

Bioisosteres: Replacing the methoxy group with a hydroxyl group (-OH) introduces a hydrogen bond donor and can reveal if this interaction is favorable. However, this also introduces a potential site for metabolic glucuronidation. Demethylation can be achieved using reagents like boron tribromide (BBr₃).[1]

-

Electron-Donating vs. Withdrawing Groups: Substituting with a strong electron-donating group like an amino (-NH₂) or a strong electron-withdrawing group like a nitro (-NO₂) or trifluoromethyl (-CF₃) can dramatically alter the electronics of the phenyl ring. Studies on benzamide-isoquinoline derivatives showed that an electron-donating methoxy group increased affinity for the sigma-2 receptor, while an electron-withdrawing nitro group decreased it.[7]

-

Halogens: Introducing halogens (F, Cl, Br) can increase lipophilicity and introduce new electronic interactions (halogen bonds), potentially improving potency.[8]

-

Region C: The Amide Linker as a Bioisosteric Platform

The amide bond itself is a critical structural element, but it can be susceptible to metabolic hydrolysis by amidases. Replacing it with a bioisostere—a different functional group with similar steric and electronic properties—can improve pharmacokinetic properties.

-

Rationale for Bioisosteric Replacement: The primary goals are often to enhance metabolic stability, modulate solubility, alter hydrogen bonding capacity, or explore novel intellectual property space.

-

Common Amide Bioisosteres: A wide range of five-membered heterocycles are effective mimics of the amide bond's geometry and electronic features.[9] Examples include:

-

1,3,4-Oxadiazole: Lacks a hydrogen bond donor, which can be used to test the importance of the N-H group for binding. It is also metabolically robust.

-

Triazole: Can act as a hydrogen bond acceptor.

-

Reversed Amide: Reversing the orientation (acyl-amine vs. amine-acyl) completely changes the directionality of the hydrogen bond donor and acceptor, providing a clear test of binding orientation.

-

The choice of bioisostere is highly context-dependent and relies on the specific interactions the parent amide makes with its target.[10]

Experimental Workflows for SAR Determination

A robust SAR campaign requires efficient synthesis of analogs and reliable biological evaluation. The following protocols represent self-validating systems for exploring the SAR of the N-hexyl-4-methoxybenzamide scaffold.

Chemical Synthesis of Analogs

The most direct and versatile method for synthesizing this class of compounds is the condensation of an acid chloride with a primary amine.[1] This allows for rapid diversification at both the benzoyl and N-alkyl positions.

Caption: Workflow for the synthesis of N-hexyl-4-methoxybenzamide.

Protocol 1: Synthesis of N-hexyl-4-methoxybenzamide

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add hexylamine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution dropwise. Causality: The base is essential to neutralize the HCl byproduct of the acylation reaction, driving it to completion.

-

Acylation: Dissolve 4-methoxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding 1N HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine. Causality: The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acid chloride.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

To synthesize analogs, simply substitute hexylamine with other primary amines (for Region A modifications) or 4-methoxybenzoyl chloride with other substituted benzoyl chlorides (for Region B modifications).

Biological Evaluation: In Vitro Cytotoxicity Assay

Given the potential of this scaffold as an antitumor agent, a standard in vitro cytotoxicity assay is a crucial first step for biological evaluation.[11][12]

Caption: Standard workflow for a cell-based cytotoxicity assay.

Protocol 2: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Culture human cancer cells (e.g., MCF-7 breast cancer cell line) in appropriate media. Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows the cells to adhere and enter the logarithmic growth phase before treatment.

-

Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform a serial dilution in culture media to create a range of final concentrations (e.g., 100 µM to 0.1 µM).

-

Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Data Acquisition: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

The N-hexyl-4-methoxybenzamide scaffold represents a versatile platform for the development of novel bioactive agents. The systematic exploration of its structure-activity relationship reveals clear dependencies on the lipophilicity and sterics of the N-alkyl chain, the electronic nature of the benzoyl moiety, and the stability of the amide linker. The principles and protocols outlined in this guide provide a robust framework for designing next-generation analogs. Future work should focus on synthesizing compounds with optimized properties based on initial SAR data, exploring a wider range of amide bioisosteres, and advancing promising leads into more complex in vivo models to assess their pharmacokinetic profiles and therapeutic efficacy.

References

-

Prajapati, C. P., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters. Available at: [Link]

-

The role of the methoxy group in approved drugs. (2021). ResearchGate. Retrieved February 7, 2026, from [Link]

-

4-methoxybenzamide (C8H9NO2) - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. (2023). MDPI. Retrieved February 7, 2026, from [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2021). ACS Medicinal Chemistry Letters. Retrieved February 7, 2026, from [Link]

-

N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2023). MDPI. Retrieved February 7, 2026, from [Link]

-

Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. (2021). ScienceDirect. Retrieved February 7, 2026, from [Link]

-

N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase. (2024). PubMed. Retrieved February 7, 2026, from [Link]

-

Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. (2022). PubMed. Retrieved February 7, 2026, from [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). PubMed. Retrieved February 7, 2026, from [Link]

-

Synthesis and pharmacological properties of N-aroyl-beta-(1-indanyl)-ethylamines. (1980). PubMed. Retrieved February 7, 2026, from [Link]

-

Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. (2019). Nature Communications. Retrieved February 7, 2026, from [Link]

-

Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. (2015). PubMed. Retrieved February 7, 2026, from [Link]

-

A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (2017). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. (2013). PubMed. Retrieved February 7, 2026, from [Link]

-

Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. (2018). MATEC Web of Conferences. Retrieved February 7, 2026, from [Link]

-

How does alkyl chain length modify the properties of triphenylamine-based hole transport materials? (2022). RSC Publishing. Retrieved February 7, 2026, from [Link]

-

Structure of N-acyl amides. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2019). PubMed. Retrieved February 7, 2026, from [Link]

-

Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. (2024). MDPI. Retrieved February 7, 2026, from [Link]

-

Template Role of Long Alkyl-Chain Amides in the Synthesis of Zeolitic Imidazolate Frameworks. (2020). PubMed. Retrieved February 7, 2026, from [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. Retrieved February 7, 2026, from [Link]

-

Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. (2024). PubMed. Retrieved February 7, 2026, from [Link]

Sources

- 1. N-Hexyl-4-methoxybenzamide [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. How does alkyl chain length modify the properties of triphenylamine-based hole transport materials? - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arabjchem.org [arabjchem.org]

The "Anisole-Hexyl" Benchmark: N-Hexyl-4-methoxybenzamide in Catalytic Methodology

Executive Summary: The Role of the "Hard" Substrate

In the development of catalytic methodologies—specifically amide bond formation, activation, and functionalization—N-hexyl-4-methoxybenzamide serves as a critical "stress test" benchmark. Its utility stems not from its biological activity, but from its specific physicochemical profile which challenges catalytic cycles in three distinct ways:

-

Electronic Deactivation: The para-methoxy group serves as a strong

-donor, increasing electron density at the carbonyl carbon. This renders the amide bond significantly less electrophilic and more resistant to nucleophilic attack or hydride reduction compared to electron-deficient analogues (e.g., p-nitro or p-trifluoromethyl variants). -

Redox Inertness: With an oxidation potential (

) of approximately +1.78 V vs. SCE , it lies outside the quenching range of common photocatalysts (e.g., Ir(ppy) -

Lipophilic Solubility: The N-hexyl chain imparts high solubility in non-polar solvents (toluene, dioxane) used in transition-metal catalysis, avoiding the solubility artifacts common with N-methyl or primary amides.

This guide details the synthesis of this benchmark via catalytic aminocarbonylation and analyzes its behavior in metallaphotoredox

Synthesis via Pd-Catalyzed Aminocarbonylation

The most robust route to N-hexyl-4-methoxybenzamide is not classical Schotten-Baumann coupling, but rather Palladium-catalyzed aminocarbonylation . This method is preferred in process chemistry for avoiding stoichiometric coupling reagents (HATU/DCC) and utilizing aryl halides.

Comparative Catalytic Efficiency

The following data summarizes the efficiency of various metal centers in synthesizing this specific amide from 4-iodo/bromoanisole and n-hexylamine.

| Catalyst System | CO Source | Solvent/Temp | Yield | Notes |

| Pd(dppf)Cl₂ (3 mol%) | CO (gas) | Toluene / 85°C | 88% | High chemoselectivity; no urea byproduct. |

| Pd(PPh₃)₄ (5 mol%) | CO (gas) | Toluene / 85°C | 55% | Lower oxidative addition rate for aryl bromides. |

| Co₂(CO)₈ / Light | CO (in situ) | MeCN / r.t. | 75% | Visible light promoted; milder conditions. |

| Mo(CO)₆ | Mo(CO)₆ (solid) | Dioxane / 100°C | 88% | Two-vial system; avoids handling CO gas. |

Mechanistic Insight: The Carbonylation Cycle

The efficiency of the Pd(dppf)Cl₂ system highlights the necessity of a bidentate ligand to stabilize the acyl-palladium intermediate against decarbonylation.

Figure 1: Catalytic cycle for the aminocarbonylation of aryl halides. The stability of the Acyl-Pd complex is critical for electron-rich substrates like anisole derivatives.

Mechanistic Probe in C-H Functionalization

In the realm of metallaphotoredox catalysis (specifically Dual Ir/Ni catalysis), N-hexyl-4-methoxybenzamide acts as a pivotal probe for determining the mechanism of C-H abstraction.

The "Deprotonation Failure" Insight

Research into the

-

Hypothesis: If the reaction proceeds via N-deprotonation, pre-forming the potassium salt of N-hexyl-4-methoxybenzamide should accelerate the reaction.

-

Experimental Reality: When the potassium salt of this substrate was subjected to Ir/Ni coupling conditions, 0% product was formed .

Redox Potential Analysis

The high oxidation potential of this molecule confirms its stability against direct single-electron transfer (SET) oxidation.

- (N-hexyl-4-methoxybenzamide): +1.78 V vs. SCE[1]

- (Ir(III)*/II): +1.21 V vs. SCE[1]

-

Implication: The excited photocatalyst cannot oxidize the amide directly. The reaction requires a mediator (Quencher) to bridge the potential gap.

Figure 2: Redox mismatch illustrating why this substrate resists direct oxidative activation.